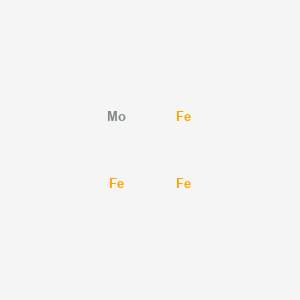
Iron;molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron molybdenum compounds, particularly iron molybdate (Fe₂(MoO₄)₃), are significant in various industrial and scientific applications. These compounds are known for their catalytic properties, especially in the oxidation of methanol to formaldehyde. Iron molybdate is a mixed metal oxide that combines the properties of both iron and molybdenum, making it a versatile material in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron molybdate can be synthesized through several methods, including:
-
Co-precipitation Method: : This involves the co-precipitation of iron and molybdenum salts from an aqueous solution, followed by calcination. The process typically uses iron nitrate and ammonium molybdate as precursors, which are precipitated using a base such as ammonium hydroxide .
-
Sol-Gel Method: : This method involves the hydrolysis and polycondensation of metal alkoxides. Iron and molybdenum alkoxides are mixed and subjected to controlled hydrolysis, leading to the formation of a gel that is then dried and calcined to obtain iron molybdate .
-
Dicarboxylate Decomposition: : Iron molybdate catalysts can also be synthesized via the decomposition of iron and molybdenum dicarboxylates. This method has been shown to produce catalysts with improved formaldehyde yields .
Industrial Production Methods
Industrial production of iron molybdate typically involves the Formox process, which uses mixed metal oxide catalysts for the partial oxidation of methanol to formaldehyde. The catalysts are prepared by co-precipitating metal nitrate solutions and calcining the resulting precursors .
Analyse Chemischer Reaktionen
Iron molybdenum compounds undergo various chemical reactions, including:
-
Oxidation: : Iron molybdate is primarily used as a catalyst in the oxidation of methanol to formaldehyde. The reaction involves the partial oxidation of methanol in the presence of oxygen, producing formaldehyde and water .
-
Reduction: : Iron molybdenum compounds can be reduced under specific conditions, leading to the formation of lower oxidation state compounds .
-
Substitution: : These compounds can undergo substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups .
Common reagents used in these reactions include oxygen for oxidation processes and hydrogen for reduction reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
Iron molybdenum compounds have a wide range of scientific research applications:
-
Catalysis: : They are extensively used as catalysts in the chemical industry, particularly in the production of formaldehyde from methanol .
-
Materials Science: : These compounds are studied for their unique structural and electronic properties, which make them suitable for various advanced materials applications .
-
Biology and Medicine: : Iron molybdenum enzymes play crucial roles in biological systems, including nitrogen fixation in plants and various metabolic processes in animals .
-
Environmental Science: : Iron molybdenum isotopes are used in tracing industrial pollution and understanding the transport pathways of heavy metals in the environment .
Wirkmechanismus
The mechanism of action of iron molybdenum compounds, particularly in catalysis, involves the interaction of the metal centers with reactant molecules. In the oxidation of methanol, for example, the iron and molybdenum centers facilitate the transfer of oxygen to methanol, producing formaldehyde and water. The catalytic activity is attributed to the ability of these metal centers to undergo redox cycles, alternating between different oxidation states .
In biological systems, iron molybdenum enzymes, such as nitrogenase, facilitate the reduction of nitrogen to ammonia. This process involves the transfer of electrons from iron-sulfur clusters to the molybdenum center, which then reduces nitrogen molecules .
Vergleich Mit ähnlichen Verbindungen
Iron molybdenum compounds can be compared with other similar compounds, such as:
-
Iron Tungstate (Fe₂(WO₄)₃): : Similar to iron molybdate, iron tungstate is used as a catalyst in oxidation reactions. iron molybdate is generally preferred due to its higher catalytic efficiency and stability .
-
Iron Vanadate (FeVO₄): : This compound is also used in catalysis but has different electronic properties and reactivity compared to iron molybdate .
-
Molybdenum Carbide (Mo₂C): : Molybdenum carbide is another important catalyst, particularly in hydrocarbon processing. It has different structural and electronic properties compared to iron molybdate, making it suitable for different types of reactions .
Iron molybdenum compounds are unique due to their combination of iron and molybdenum properties, which provide a balance of catalytic activity, stability, and versatility in various applications.
Eigenschaften
CAS-Nummer |
12023-49-3 |
|---|---|
Molekularformel |
Fe3Mo |
Molekulargewicht |
263.49 g/mol |
IUPAC-Name |
iron;molybdenum |
InChI |
InChI=1S/3Fe.Mo |
InChI-Schlüssel |
DEDMICCNSXZDJO-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
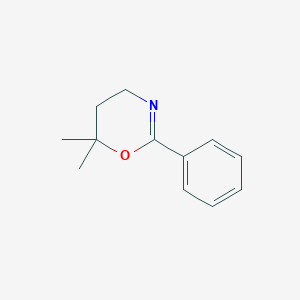

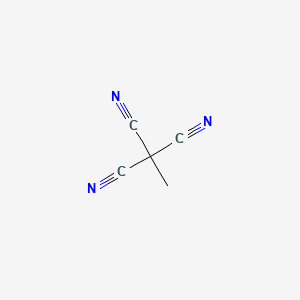

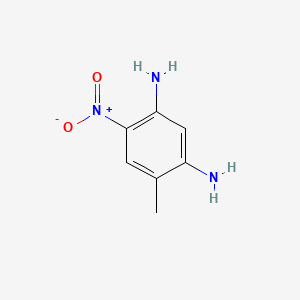
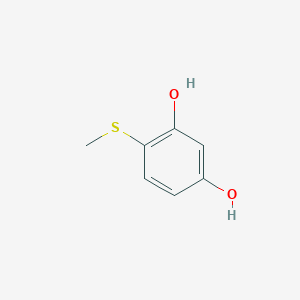
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
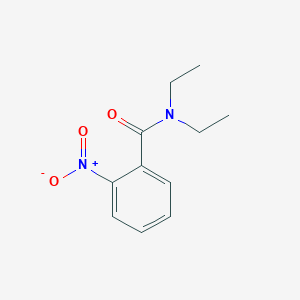
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)

![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
